molecular formula C22H22N6O3 B11980685 3-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

3-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B11980685
M. Wt: 418.4 g/mol
InChI Key: VMCSNAHYDJQAKM-FSJBWODESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the condensation of 3-hydroxybenzaldehyde with a purine derivative in the presence of a hydrazine reagent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the benzaldehyde moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzaldehyde moiety.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring of the benzaldehyde moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the hydroxyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group can yield a corresponding alcohol.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the reagents used.

Scientific Research Applications

3-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone exerts its effects involves interactions with specific molecular targets and pathways. The hydrazone linkage allows the compound to form stable complexes with various biomolecules, potentially inhibiting or modulating their activity. The benzaldehyde moiety can interact with enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
  • 3-Ethoxy-4-hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
  • 4-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Uniqueness

The uniqueness of 3-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

8-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C22H22N6O3/c1-14-7-9-15(10-8-14)13-28-18-19(26(2)22(31)27(3)20(18)30)24-21(28)25-23-12-16-5-4-6-17(29)11-16/h4-12,29H,13H2,1-3H3,(H,24,25)/b23-12+

InChI Key

VMCSNAHYDJQAKM-FSJBWODESA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC(=CC=C4)O)N(C(=O)N(C3=O)C)C

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC(=CC=C4)O)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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